![molecular formula C13H15ClN2O4 B5709942 5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid](/img/structure/B5709942.png)
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid
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Overview
Description
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetamido group, a chloroanilino group, and a pentanoic acid moiety, making it a versatile molecule for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the acylation of 3-amino-4-chloroaniline with acetic anhydride to form 3-acetamido-4-chloroaniline. This intermediate is then subjected to a condensation reaction with a suitable keto acid, such as 5-oxopentanoic acid, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The process may also include steps such as recrystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted anilino derivatives.
Scientific Research Applications
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido and chloroanilino groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[2-(3-acetamido-4-chloroanilino)-2-oxoethyl]cyclohexyl]acetic acid
- 3-Acetamido-4-chloroaniline
- 5-Oxopentanoic acid
Uniqueness
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-(3-acetamido-4-chloroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOJTGSZCGGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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